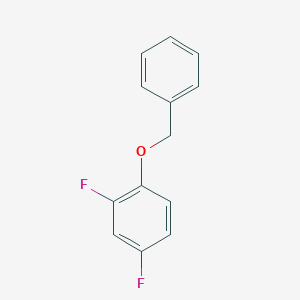

1-(Benzyloxy)-2,4-difluorobenzene

Description

Significance of Fluorine Incorporation in Aromatic Systems

The introduction of fluorine into aromatic rings profoundly alters their electronic and steric nature, leading to significant changes in reactivity, stability, and physical properties. numberanalytics.com

Electronic Modulation and Stability Enhancement

Fluorine's high electronegativity causes a strong inductive electron-withdrawing effect, which can stabilize molecules and influence their reactivity. nih.gov This electron withdrawal lowers the energy of the highest occupied molecular orbital (HOMO) and can increase the energy of the lowest unoccupied molecular orbital (LUMO), thereby increasing the HOMO-LUMO gap. numberanalytics.com This can decrease the molecule's reactivity towards electron-rich species. numberanalytics.com The substitution of hydrogen with fluorine can also lead to increased thermal and chemical stability, making fluorinated aromatics resistant to oxidation and other degradation reactions. numberanalytics.comnih.govacs.org This added stability is partly due to the ability of fluorine's π-orbitals to further stabilize the aromatic ring. nih.govacs.org

Conformational Effects and Molecular Recognition in Fluorinated Compounds

The introduction of fluorine can significantly influence the conformation of organic molecules through dipole-dipole interactions, charge-dipole interactions, and hyperconjugation effects. beilstein-journals.orgnih.gov The highly polarized C-F bond, with its low-energy σ* antibonding orbital, can accept electron density from neighboring groups, favoring specific conformations. beilstein-journals.org While fluorine is only slightly larger than hydrogen and is often considered a reasonable hydrogen mimic with minimal steric disruption, its presence can have a significant impact on how a molecule interacts with biological targets like enzymes or receptors. tandfonline.com The unique electrostatic properties of fluorinated compounds can alter non-covalent interactions, such as those between aromatic rings, which can be crucial for molecular recognition. rsc.org

Contextualization of Aryl Benzyl (B1604629) Ethers in Advanced Synthetic Pursuits

Aryl benzyl ethers are a well-established and important class of compounds in organic synthesis.

Strategic Utility as Synthetic Intermediates and Protecting Groups

Benzyl ethers are widely used as protecting groups for alcohols and phenols due to their ease of formation, stability across a wide range of reaction conditions, and the availability of mild cleavage methods. google.com Their stability to many reagents, with the exception of hydrogenolysis and Birch reduction conditions, makes them a versatile choice for multi-step syntheses. uwindsor.ca The benzyl group's minimal electronic impact on the protected oxygen atom is another advantageous feature. google.com Beyond their role as protecting groups, aryl benzyl ethers serve as key intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. google.comthaiscience.info The benzyl group can be strategically removed at a later stage to reveal a reactive hydroxyl group for further functionalization. thaiscience.inforesearchgate.net

Properties

IUPAC Name |

2,4-difluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJMBSRZMAZPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Pathways of 1 Benzyloxy 2,4 Difluorobenzene Derivatives

Functionalization of the Aromatic Core of 1-(Benzyloxy)-2,4-difluorobenzene

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution, with the regiochemical outcome dictated by the electronic properties of the benzyloxy and fluoro substituents.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. google.com The rate and position of this substitution are heavily influenced by the existing substituents on the ring. In this compound, the benzyloxy group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to itself. Conversely, the fluorine atoms are deactivating groups but are also ortho, para-directing.

The directing effects of these groups are summarized below:

-OCH₂Ph (Benzyloxy group): Strongly activating, ortho, para-director.

-F (Fluoro group): Weakly deactivating, ortho, para-director.

Considering the positions on the ring, the C-5 position is ortho to the C-4 fluorine and meta to the C-2 fluorine, but more importantly, it is ortho to the strongly activating benzyloxy group. The C-3 position is ortho to both fluorine atoms and meta to the benzyloxy group. The C-6 position is ortho to the benzyloxy group but is sterically hindered by it. Therefore, electrophilic attack is most likely to occur at the C-5 position, which is activated by the benzyloxy group and is the least sterically hindered of the activated positions.

A common example of an electrophilic aromatic substitution is nitration. While specific studies on the nitration of this compound are not prevalent, the nitration of analogous compounds like 2,4-difluorophenyl ethyl carbonate provides insight. In that case, nitration with nitric acid and sulfuric acid leads to the introduction of a nitro group at the C-5 position, yielding 2,4-difluoro-5-nitrophenol (B174620) after hydrolysis. chemicalbook.com This suggests a similar outcome for this compound, as shown in the table below.

Table 1: Predicted Major Product of Electrophilic Nitration

| Starting Material | Reagents | Predicted Major Product |

| This compound | HNO₃, H₂SO₄ | 1-(Benzyloxy)-2,4-difluoro-5-nitrobenzene |

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. ambeed.com The fluorine atoms in this compound serve as good leaving groups. The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. rsc.org

The benzyloxy group, being electron-donating by resonance, generally deactivates the ring towards nucleophilic attack. However, the inductive electron-withdrawing effect of the fluorine atoms and their ability to act as leaving groups facilitate this reaction. The key factor becomes the regioselectivity of the nucleophilic attack.

The position of nucleophilic attack (ipso-substitution) is determined by the ability of the ring to stabilize the resulting negative charge in the Meisenheimer intermediate. In difluorinated compounds, the regioselectivity depends on the electronic nature of other substituents and the nucleophile itself.

For activated systems like 2,4-difluoronitrobenzene (B147775), nucleophilic substitution preferentially occurs at the C-4 position, which is para to the strongly electron-withdrawing nitro group. This is because the nitro group can effectively stabilize the negative charge of the intermediate through resonance. For instance, hydrolysis of 2,4-difluoronitrobenzene with aqueous alkali yields 5-fluoro-2-nitrophenol, indicating substitution at the C-4 position. google.com

In this compound, the situation is more complex due to the electron-donating nature of the benzyloxy group. However, the fluorine atom at C-4 is para to the benzyloxy group, while the fluorine at C-2 is ortho. The stabilization of the intermediate will dictate the outcome. Reactions with various nucleophiles, such as amines or alkoxides, can lead to the selective displacement of one of the fluorine atoms. The precise regiochemical outcome can be influenced by reaction conditions, but substitution at the C-4 position is often observed in related systems.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Starting Material | Nucleophile | Potential Product(s) |

| This compound | R₂NH (Amine) | 1-(Benzyloxy)-2-fluoro-4-(dialkylamino)benzene or 1-(Benzyloxy)-4-fluoro-2-(dialkylamino)benzene |

| This compound | RO⁻ (Alkoxide) | 1-(Benzyloxy)-2-fluoro-4-alkoxybenzene or 1-(Benzyloxy)-4-fluoro-2-alkoxybenzene |

Nucleophilic Aromatic Substitution Reactions

Reactions Involving the Benzyloxy Moiety

The benzyloxy group itself can undergo distinct chemical transformations, primarily involving cleavage of the ether bond or reactions at the benzylic carbon.

The benzyloxy group is widely used as a protecting group for phenols, and its removal (deprotection) is a common synthetic operation. The most prevalent method for cleaving benzyl (B1604629) ethers is palladium-catalyzed hydrogenolysis. ias.ac.in This reaction involves treating the substrate with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C), which cleaves the benzyl C-O bond to yield the corresponding phenol (B47542) and toluene (B28343) as a byproduct. This method is generally clean and high-yielding.

Other deprotection strategies include:

Acid Cleavage: Using strong acids like HBr or BCl₃ can cleave the ether bond. However, this method is less common for aryl benzyl ethers and can be harsh on other functional groups.

Oxidative Cleavage: The benzylic ether can be oxidized, for example, to a benzoate (B1203000), which can then be hydrolyzed under basic conditions. ias.ac.in

Table 3: Common Deprotection Strategies for the Benzyloxy Group

| Method | Reagents | Products |

| Hydrogenolysis | H₂, Pd/C | 2,4-Difluorophenol, Toluene |

| Acid Cleavage | BCl₃ | 2,4-Difluorophenol, Benzyl chloride |

The benzylic C-H bonds of the -OCH₂Ph group are susceptible to radical- and metal-mediated functionalization. These reactions allow for the introduction of new functional groups at the benzylic position without altering the core aromatic structure.

Examples of such transformations include:

Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group (aldehyde or ketone functionality) using various oxidizing agents, often in the presence of a metal catalyst. chemicalbook.com This would transform the benzyl ether into a benzoate ester.

C-H Activation/Coupling: Modern synthetic methods enable the direct coupling of benzylic C-H bonds with various partners. For instance, photoredox or electrochemical methods can be used for C-H amination or etherification. nih.gov Another approach involves visible-light-mediated carboxylation, which introduces a carboxylic acid group at the benzylic position using CO₂.

These advanced methods provide pathways to more complex derivatives, starting from the simple benzyl ether.

Applications of 1 Benzyloxy 2,4 Difluorobenzene in Advanced Organic Synthesis and Materials Research

Building Block for Complex Molecular Architectures

The strategic placement of fluorine atoms and the benzyloxy group on the benzene (B151609) ring makes 1-(Benzyloxy)-2,4-difluorobenzene a valuable precursor for creating intricate molecular structures. The fluorine atoms influence the molecule's electronic properties and can provide steric hindrance, while the benzyloxy group offers a site for further chemical modification. This combination of features allows for its use in a variety of synthetic strategies aimed at producing complex and functionally diverse molecules. researchgate.net

Precursor in Heterocyclic Compound Synthesis

The difluorinated benzene ring of this compound serves as a key starting point for the synthesis of various heterocyclic compounds. The electron-withdrawing nature of the fluorine atoms can activate the aromatic ring for certain types of reactions, facilitating the construction of fused ring systems. For instance, it can be a precursor to 4-(Benzyloxy)-2-fluoro-1-nitrobenzene, a compound that can undergo further chemical transformations. The nitro group in this intermediate can be reduced to an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. The fluorine atom can also be displaced by nucleophiles, offering another pathway to introduce diversity and build complex heterocyclic frameworks.

Intermediate in the Synthesis of Bioactive Analogues

The structural motif of this compound is found within more complex molecules that exhibit biological activity. For example, it has been identified as a component in the synthesis of potential antimycobacterial agents. acs.org Specifically, it is used in the preparation of quinoline (B57606) derivatives that are evaluated for their antimicrobial properties. acs.org The synthesis involves the reaction of a substituted quinoline with a derivative of this compound to create more elaborate structures. acs.org The presence of the benzyloxy and difluorophenyl groups in the final analogues is thought to contribute to their biological activity. Additionally, GC-MS analysis of plant extracts has identified this compound itself, suggesting its natural occurrence and potential role in bioactive contexts. researchgate.netresearchgate.netimpactfactor.org

Contribution to Functional Materials Development

Beyond its use in synthesizing discrete molecules, this compound and its derivatives are instrumental in the development of advanced functional materials. The rigidity of the aromatic core, combined with the flexibility of the benzyloxy group, imparts properties that are desirable for applications in liquid crystals and polymers.

Liquid Crystal Research

The benzyloxy group is a common terminal group in the design of liquid crystalline materials. mdpi.com Research into Schiff base liquid crystals has shown that the incorporation of a benzyloxy moiety can influence the mesomorphic properties of the resulting compounds. mdpi.com While direct studies on this compound in this context are not extensively detailed, the broader class of benzyloxy-containing compounds is actively investigated for creating new liquid crystal phases. mdpi.comresearchgate.net The introduction of fluorine atoms into liquid crystal structures is also a known strategy to modify properties such as melting point and electro-optical response. mdpi.com Therefore, the combination of a benzyloxy group and a difluorinated ring in this compound makes it a promising scaffold for the synthesis of novel liquid crystalline materials with tailored properties.

Polymers and Coatings Development

The structural characteristics of this compound make it a relevant building block for specialized polymers and coatings. The presence of fluorine atoms can enhance properties such as thermal stability and chemical resistance in the resulting polymers. The benzyloxy group provides a potential site for polymerization or for grafting onto other polymer backbones. While specific examples of polymers derived directly from this compound are not extensively documented in the provided search results, the utility of fluorinated and benzyloxy-containing monomers in polymer chemistry is well-established.

Computational and Theoretical Investigations of 1 Benzyloxy 2,4 Difluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular systems by solving the Schrödinger equation. epstem.net For a molecule such as 1-(Benzyloxy)-2,4-difluorobenzene, these calculations can elucidate its stable conformations, electronic structure, and spectroscopic properties. epstem.netdergipark.org.tr

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.comnih.gov It is widely employed in chemistry and materials science to predict a variety of molecular properties. jmchemsci.com DFT methods are based on determining the electron density of a system rather than its complex many-electron wavefunction, making it a computationally efficient yet accurate approach for sizable molecules. researchgate.net

A crucial first step in most quantum chemical studies is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. researchgate.netchemrxiv.org For this compound, this process identifies the most stable three-dimensional structure, including key bond lengths, bond angles, and dihedral angles. This optimized geometry is essential for accurately calculating all other molecular properties. epstem.net The process typically uses iterative algorithms, such as the Broyden-Fletcher-Goldfarb-Shannon (BFGS) scheme, to minimize the forces on each atom. chemrxiv.org

Table 1: Illustrative Optimized Geometric Parameters for a Phenyl Ring (DFT) (Note: This table provides representative data for a substituted benzene (B151609) ring as specific optimized geometry data for this compound is not available in the cited literature. Parameters can vary based on the basis set and functional used.)

| Parameter | Bond | Typical Value (Å) |

| Bond Length | C-C (aromatic) | 1.39 |

| Bond Length | C-H (aromatic) | 1.08 |

| Bond Length | C-F | 1.35 |

| Parameter | Angle | Typical Value (°) |

| Bond Angle | C-C-C (aromatic) | 120.0 |

| Bond Angle | H-C-C (aromatic) | 120.0 |

| Bond Angle | F-C-C (aromatic) | 119.5 |

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. jmchemsci.comdntb.gov.ua The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. dntb.gov.ua A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" Lewis-type orbitals and empty "acceptor" non-Lewis orbitals. dergipark.org.trdergipark.org.tr This method allows for the investigation of hyperconjugative interactions and charge transfer, which contribute to molecular stability. dntb.gov.uaresearchgate.net The stabilization energy, E(2), calculated in NBO analysis, quantifies the strength of these donor-acceptor interactions. dergipark.org.tr

Table 2: Representative Frontier Orbital Energies (DFT) (Note: These values are illustrative and not specific to this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

Density Functional Theory (DFT) Studies

Mechanistic Modeling of Reaction Pathways

Computational chemistry is instrumental in modeling reaction mechanisms, providing insights into the transition states and intermediates that govern a chemical transformation. For reactions involving this compound, such as nucleophilic aromatic substitution or ether cleavage, DFT calculations can be used to map out the entire reaction pathway. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine activation barriers and reaction kinetics. This modeling helps in understanding the factors that control reaction outcomes and in designing more efficient synthetic routes.

Intermolecular Interactions and Molecular Recognition Phenomena

The non-covalent interactions of this compound with other molecules or biological targets are crucial for its application in materials science and medicinal chemistry. The presence of fluorine atoms and the ether linkage allows for various intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. nih.gov Computational methods can model these interactions to predict how the molecule might bind to a receptor or self-assemble. Molecular Electrostatic Potential (MEP) maps, for instance, can be generated to visualize the electron-rich and electron-deficient regions of the molecule, indicating sites for potential electrophilic and nucleophilic attack and non-covalent interactions. dntb.gov.uadergipark.org.tr

Analytical Methodologies for the Research and Development of 1 Benzyloxy 2,4 Difluorobenzene

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating 1-(Benzyloxy)-2,4-difluorobenzene from complex mixtures, such as reaction media or biological extracts. These methods are pivotal for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. aipublications.com It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

In several studies, GC-MS has been successfully employed to identify this compound in extracts from natural sources. For instance, it was identified as a minor component (0.16%) in the acetone (B3395972) extract of the fungus Daedalea elegans and was also detected in methanolic extracts of Origanum vulgare and Sinapis arvensis seeds. aipublications.comresearchgate.netresearchgate.netresearchgate.net The identification is confirmed by matching the mass spectrum of the analyte with reference spectra from databases like the National Institute of Standards and Technology (NIST). researchgate.netnih.gov The mass spectrum is characterized by a specific fragmentation pattern, with key mass-to-charge (m/z) ratios providing a fingerprint for the molecule.

The operating conditions for GC-MS analysis are critical for achieving good separation and detection. A typical analysis might involve a helium carrier gas, an injector temperature of 250°C, and a programmed oven temperature ramp to ensure the elution of the compound. aipublications.com

Below is a table summarizing key GC-MS data for this compound.

| Parameter | Value | Source |

| NIST Library Number | 116242 | nih.gov |

| Top Peak (m/z) | 91 | nih.gov |

| 2nd Highest Peak (m/z) | 65 | nih.gov |

| 3rd Highest Peak (m/z) | 57 | nih.gov |

| Retention Time (RT) | 4.460 min | researchgate.net |

| Retention Time (RT) | 4.632 min | researchgate.net |

Note: Retention times can vary significantly depending on the specific column and analytical conditions used.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. This technique is particularly useful for non-volatile or thermally sensitive compounds and can be scaled up for preparative separation to isolate impurities. sielc.com

Reverse-phase HPLC is a common mode used for this compound, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.com For example, a method developed for the structurally similar 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene utilizes a C18 or other reverse-phase column (like Newcrom R1) with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com Detection is typically achieved using a UV detector, as the benzene (B151609) rings in the molecule are strong chromophores.

HPLC methods are validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure specificity, linearity, accuracy, and precision, which is crucial for quality control in pharmaceutical applications where related compounds are used. ekb.eg The technique allows for the efficient separation of the main compound from starting materials, by-products, and degradation products. google.com

A potential HPLC method for this compound could be adapted from methods used for similar fluorinated and benzylated aromatic compounds. google.com

| Parameter | Typical Condition/Value | Source |

| Technique | Reverse-Phase HPLC | sielc.com |

| Stationary Phase | Phenyl-bonded silica (B1680970) or C18 | sielc.comgoogle.com |

| Mobile Phase | Acetonitrile/Water (gradient or isocratic) | sielc.comrsc.org |

| Detector | UV | |

| Detection Wavelength | ~250-350 nm | google.com |

Spectroscopic Characterization Methods

Spectroscopic methods are used to elucidate the molecular structure of this compound, confirming its identity and providing information about its chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural determination in organic chemistry. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure of this compound.

The ¹H NMR spectrum would show characteristic signals for the protons on the two aromatic rings and the methylene (B1212753) (-CH₂-) bridge. The protons on the phenyl ring of the benzyl (B1604629) group typically appear as a multiplet, while the protons on the difluorinated benzene ring will show complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The benzylic protons usually appear as a sharp singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹J_CF), which is a key diagnostic feature. The chemical shifts and coupling constants provide definitive proof of the substitution pattern on the aromatic rings. For the related compound 1-(benzyloxy)-3,5-difluorobenzene, the carbon attached to fluorine shows a large coupling constant (d, J = 245 Hz).

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

| ¹H NMR | ||

| Aromatic (C₆H₅) | 7.30 - 7.50 | Multiplet |

| Aromatic (C₆H₃F₂) | 6.80 - 7.20 | Multiplet |

| Methylene (OCH₂) | ~5.10 | Singlet |

| ¹³C NMR | ||

| C-F | ~150 - 165 | Doublet (d) |

| C-O | ~150 - 155 | Doublet of Doublets (dd) |

| Aromatic (C₆H₅) | ~127 - 137 | Singlet (s) / Doublet (d) |

| Aromatic (C₆H₃F₂) | ~100 - 115 | Doublet (d) / Doublet of Doublets (dd) |

| Methylene (OCH₂) | ~71 | Singlet (s) |

Note: The expected values are based on data for structurally similar compounds and general principles of NMR spectroscopy. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for C-H, C=C, C-O, and C-F bonds.

Key expected absorption bands include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

C-O-C (ether) stretching: Strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-F stretching: A strong, characteristic band in the 1100-1300 cm⁻¹ region.

Vapor phase IR spectra for this compound are available in spectral databases. nih.gov For a similar compound, 1-(benzyloxy)-4-bromo-2,3-difluorobenzene, significant peaks were observed at 1600, 1510, 1465, and 1250 cm⁻¹. rsc.org

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aryl Ether C-O Stretch | 1200 - 1250 |

| C-F Stretch | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light occurs in molecules containing π-electrons and heteroatoms with non-bonding electrons, which are known as chromophores.

The this compound molecule contains two benzene rings, which act as chromophores. The benzene ring typically shows a strong absorption (π → π* transition) below 200 nm and a weaker, structured absorption band (the "B-band") around 254 nm. msu.edu The presence of substituents on the benzene ring, such as the benzyloxy group and fluorine atoms, can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) and increase the absorption intensity. It has been noted that dual fluorination in similar structures can result in UV absorption around 260 nm. This technique is particularly useful for quantitative analysis in HPLC, where the detector measures the absorbance at a specific wavelength. rsc.org

| Chromophore | Expected λ_max (nm) | Transition Type |

| Substituted Benzene Ring | ~260 - 270 | π → π* |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique in the structural elucidation of synthesized compounds, providing crucial information on molecular weight and fragmentation patterns, which in turn reveal the compound's structure. For this compound, mass spectrometry confirms its molecular identity and offers insights into its chemical stability under ionization conditions.

The molecular formula of this compound is C₁₃H₁₀F₂O, corresponding to a calculated molecular weight of approximately 220.21 g/mol and a monoisotopic mass of 220.06997126 Da. nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 220.

The fragmentation of this compound under EI conditions is dictated by the relative bond strengths within the molecule. The most prominent fragmentation pathway involves the cleavage of the ether bond, which is the most labile bond in the structure. This cleavage results in the formation of two primary fragment ions: the benzyl cation ([C₇H₇]⁺) and the 2,4-difluorophenoxy radical, or alternatively, the 2,4-difluorophenoxy cation ([C₆H₃F₂O]⁺) and a benzyl radical.

Due to the high stability of the benzyl cation, which is a resonance-stabilized tropylium (B1234903) ion, the peak at m/z 91 is consistently the base peak, or the most intense peak, in the mass spectrum of benzyl ethers. This ion is a hallmark of the presence of a benzyl group in a molecule. The benzyl cation can further fragment, leading to the loss of acetylene (B1199291) (C₂H₂) to produce a characteristic ion at m/z 65.

The other major fragment resulting from the initial ether bond cleavage is the 2,4-difluorophenoxy cation, which would appear at m/z 129. This ion can also undergo further fragmentation.

The table below summarizes the expected principal ions in the electron ionization mass spectrum of this compound, based on established fragmentation patterns for similar compounds.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Structure |

| 220 | Moderate | Molecular Ion (M⁺˙) | [C₁₃H₁₀F₂O]⁺˙ |

| 91 | 100 (Base Peak) | Benzyl Cation / Tropylium Ion | [C₇H₇]⁺ |

| 129 | Moderate to High | 2,4-Difluorophenoxy Cation | [C₆H₃F₂O]⁺ |

| 65 | Moderate | Phenyl Cation minus Acetylene | [C₅H₅]⁺ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.